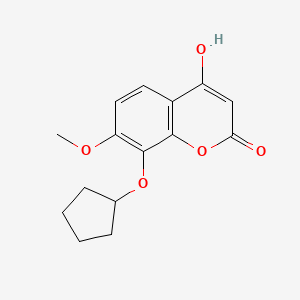
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one
概要
説明
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with cyclopentyloxy, hydroxy, and methoxy groups.
準備方法
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 4-hydroxycoumarin.
Cyclopentyloxy Substitution: The hydroxy group at position 8 is substituted with a cyclopentyloxy group using cyclopentyl bromide in the presence of a base like potassium carbonate.
Methoxylation: The hydroxy group at position 7 is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.
化学反応の分析
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
作用機序
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one can be compared with other similar compounds, such as:
Scopoletin (7-hydroxy-6-methoxychromen-2-one): A naturally occurring coumarin with similar structural features but different substitution patterns.
Isoscopoletin (6-hydroxy-7-methoxychromen-2-one): Another coumarin derivative with a hydroxy group at position 6 instead of 4.
4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: A related compound with an amino group at position 4 instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9,16H,2-5H2,1H3 |
InChIキー |
KYLLFKKPBDXJHZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OC3CCCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














